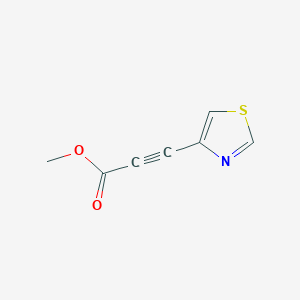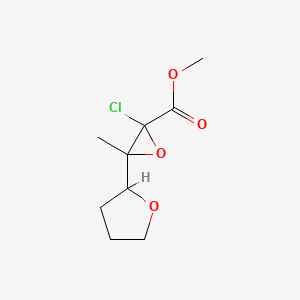
(1-Chloropropan-2-yl)cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloropropan-2-yl)cycloheptane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cycloheptane, where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to the cycloheptane ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cycloheptane typically involves the chlorination of propan-2-ylcycloheptane. One common method is the reaction of cycloheptane with propylene in the presence of a catalyst to form propan-2-ylcycloheptane, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where propan-2-ylcycloheptane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(1-Chloropropan-2-yl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of (2-Hydroxypropan-2-yl)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
科学研究应用
(1-Chloropropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Chloropropan-2-yl)cycloheptane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions, resulting in the formation of alkenes. These reactions are facilitated by the presence of suitable reagents and conditions, which influence the pathways and products formed .
相似化合物的比较
Similar Compounds
(1-Chloropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cycloheptane ring.
Cycloheptane: The parent compound without the propyl and chlorine substituents.
Uniqueness
(1-Chloropropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a chlorinated propyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
1-chloropropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI 键 |
DMWJMBVKRCCWKF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)C1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)

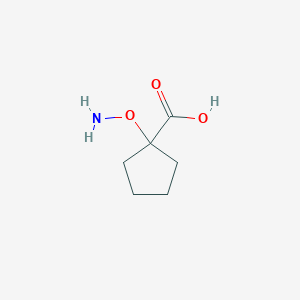
amine](/img/structure/B13173528.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)

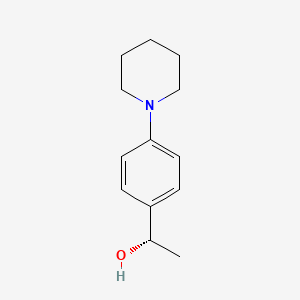
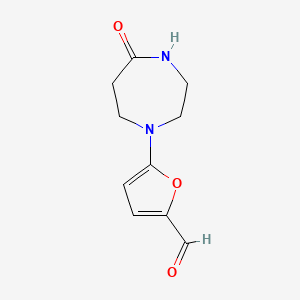
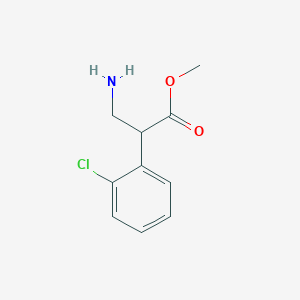
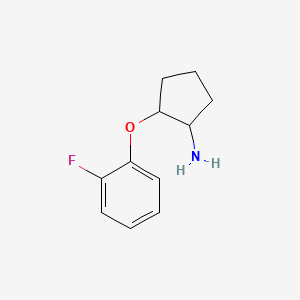
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)
